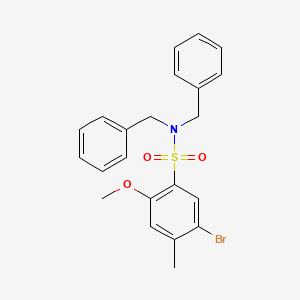
N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzene-1-sulfonamide
Descripción
N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with bromine, methoxy, and methyl groups. The dibenzyl substitution on the nitrogen atom of the sulfonamide group adds to its unique chemical structure.
Propiedades
IUPAC Name |
N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO3S/c1-17-13-21(27-2)22(14-20(17)23)28(25,26)24(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDPVRAWRMLFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride.
Reaction with Dibenzylamine: The sulfonyl chloride is reacted with dibenzylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired sulfonamide product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Sulfone derivatives.
Reduction: Amines or other reduced forms of the sulfonamide group.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The bromine and methoxy groups may enhance its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide
- N-Benzyl-5-bromo-2-methoxybenzenesulfonamide
- N,N-Diethyl 3-bromo-5-methylbenzenesulfonamide
Uniqueness
N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzene-1-sulfonamide is unique due to its dibenzyl substitution, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar sulfonamides and may contribute to its specific applications and properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


